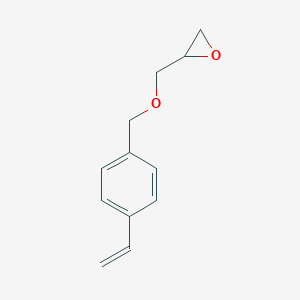

4-Vinylbenzyl glycidyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-ethenylphenyl)methoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADXFVHUPXKZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)COCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474058 | |

| Record name | 4-Vinylbenzyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113538-80-0 | |

| Record name | 4-Vinylbenzyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Vinylbenzyl glycidyl ether chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of 4-Vinylbenzyl glycidyl ether (4-VBGE). The information is tailored for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Properties and Structure

This compound is a versatile bifunctional monomer possessing both a polymerizable vinyl group and a reactive epoxy ring. This unique structure makes it a valuable building block in the synthesis of functional polymers and for bioconjugation applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |

| Molecular Weight | 190.24 g/mol | [1] |

| Appearance | Liquid or solid | [2] |

| Boiling Point | 299.2 °C at 760 mmHg | [2] |

| Density | 1.088 g/cm³ | [2] |

| Refractive Index | 1.569 (Predicted) | [2] |

| Flash Point | 121.1 °C | [2] |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | [2] |

Structural Information

The structural identifiers for this compound are crucial for database searches and computational modeling.

| Identifier | Value | Reference |

| IUPAC Name | 2-[(4-ethenylphenyl)methoxymethyl]oxirane | [1] |

| CAS Number | 113538-80-0 | [1][2] |

| SMILES | C=CC1=CC=C(C=C1)COCC2CO2 | [1] |

| InChI | InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 | [1] |

| InChIKey | ZADXFVHUPXKZBJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in a laboratory setting. The following sections provide methodologies for its synthesis and a general protocol for its reaction with nucleophiles.

Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, reacting 4-vinylbenzyl chloride with glycidol in the presence of a base. A representative protocol is outlined below.

Materials:

-

4-Vinylbenzyl chloride

-

Glycidol

-

Sodium hydroxide (NaOH)

-

Toluene

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a reaction flask equipped with a stirrer, condenser, and dropping funnel, add 4-vinylbenzyl chloride and a suitable solvent such as toluene.

-

Slowly add a solution of sodium hydroxide in water to the flask while stirring vigorously.

-

Add glycidol dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 55-60°C and maintain this temperature for several hours with continuous stirring.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter the suspension and wash the filtrate with toluene.

-

Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with deionized water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Reaction with Nucleophiles: Epoxide Ring-Opening

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of β-hydroxy ether derivatives. This reactivity is central to its use in bioconjugation and materials science.[3] A general protocol for the ring-opening reaction is provided.

Materials:

-

This compound

-

Nucleophile (e.g., amine, thiol, alcohol)

-

Appropriate solvent (e.g., THF, DMF)

-

Lewis acid catalyst (optional, e.g., BF₃·OEt₂)

Procedure:

-

Dissolve this compound in a suitable anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the nucleophile to the solution. The stoichiometry will depend on the specific nucleophile and desired product.

-

If required, add a catalytic amount of a Lewis acid to facilitate the reaction, particularly for less reactive nucleophiles like alcohols.

-

Stir the reaction mixture at room temperature or elevated temperature, depending on the reactivity of the nucleophile.

-

Monitor the progress of the reaction by TLC or other analytical techniques.

-

Upon completion, quench the reaction (if a catalyst was used) and remove the solvent under reduced pressure.

-

Purify the product by column chromatography, recrystallization, or distillation to obtain the desired β-hydroxy ether derivative.

Visualizations

The following diagrams illustrate the key chemical transformations and a logical workflow for the application of this compound.

Caption: Synthesis of this compound.

Caption: Nucleophilic Ring-Opening of 4-VBGE.

Caption: General Experimental Workflow.

Signaling Pathways

Currently, there is no direct evidence in the peer-reviewed literature to suggest that this compound is involved in the modulation of specific signaling pathways within a biological context. Its primary applications reported to date are in the fields of polymer chemistry and materials science, where it serves as a monomer for the synthesis of functional polymers and as a cross-linking agent. Researchers interested in the biological effects of polymers derived from 4-VBGE would need to conduct specific studies to investigate their interactions with cellular signaling cascades.

Conclusion

This compound is a valuable chemical entity with a unique combination of reactive functional groups. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a compound of significant interest for researchers in materials science and drug development. The experimental protocols and structural information provided in this guide are intended to facilitate its effective use in the laboratory. Further research is warranted to explore the potential biological activities of 4-VBGE and its derivatives, particularly in the context of drug delivery and biomaterials.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Vinylbenzyl Glycidyl Ether Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Vinylbenzyl glycidyl ether (4-VBGE), a valuable monomer in the development of functional polymers for various applications, including drug delivery systems. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key processes.

Synthesis of this compound

This compound can be synthesized through several pathways. The two primary methods involve the reaction of either 4-vinylphenol or 4-vinylbenzyl chloride with an epoxide-containing reagent.

Synthesis from 4-Vinylbenzyl Chloride and Glycidol

This method involves the Williamson ether synthesis, where the sodium salt of glycidol reacts with 4-vinylbenzyl chloride.

Experimental Protocol:

-

Materials: 4-vinylbenzyl chloride, glycidol, a strong base (e.g., sodium hydride), and an appropriate aprotic solvent (e.g., tetrahydrofuran).

-

Procedure:

-

Glycidol is dissolved in the aprotic solvent and cooled in an ice bath.

-

The strong base is added portion-wise to form the alkoxide.

-

4-vinylbenzyl chloride is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-VBGE.

Synthesis from 4-Vinylphenol and Epichlorohydrin

This alternative route involves the reaction of 4-vinylphenol with epichlorohydrin in the presence of a base.

Experimental Protocol:

A detailed protocol for a similar compound, 4-vinylphenyl glycidyl ether, provides a good reference.

-

Materials: 4-vinylphenol, epichlorohydrin, sodium hydroxide (NaOH), and a suitable solvent system.

-

Procedure:

-

Dissolve 4-vinylphenol and NaOH in a suitable solvent.

-

Add epichlorohydrin to the mixture.

-

Stir the reaction at a controlled temperature for a specified time.

-

After the reaction is complete, water is added, and the product is extracted with an organic solvent.

-

The organic phase is dried, and the solvent is evaporated to yield the crude product. A reported yield for a similar synthesis is 11.1%.[1]

-

Reaction Workflow:

Caption: Synthesis workflow from 4-vinylphenol.

Purification of this compound

Purification of the crude 4-VBGE is crucial to remove unreacted starting materials and byproducts. The primary methods employed are vacuum distillation and flash chromatography.

Vacuum Distillation

Vacuum distillation is suitable for purifying thermally sensitive compounds like 4-VBGE by lowering their boiling point.

Experimental Protocol:

-

Apparatus: A short-path distillation apparatus is recommended to minimize product loss. A vacuum pump, a cold trap, and a manometer are also required.

-

Procedure:

-

The crude 4-VBGE is placed in the distillation flask with a stir bar.

-

The system is evacuated to the desired pressure.

-

The flask is heated gradually in a heating mantle.

-

The fraction distilling at the expected boiling point under the applied vacuum is collected. The boiling point will be significantly lower than the atmospheric boiling point.

-

Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying compounds.[1][5][6][7][8]

Experimental Protocol:

A specific protocol for 4-VBGE is not detailed in the available literature, but a general approach can be followed.

-

Stationary Phase: Silica gel (230-400 mesh) is commonly used.[9]

-

Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.

-

Procedure:

-

A slurry of silica gel in the initial mobile phase is packed into a column.

-

The crude 4-VBGE, dissolved in a minimal amount of the mobile phase or a more polar solvent and adsorbed onto a small amount of silica gel, is loaded onto the top of the column.

-

The eluent is passed through the column under positive pressure (using compressed air or a pump).

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions to yield the purified 4-VBGE.

-

Purification Workflow:

Caption: General purification workflow for 4-VBGE.

Characterization Data

The identity and purity of the synthesized 4-VBGE must be confirmed using various analytical techniques.

Data Presentation:

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the vinyl protons (typically in the 5-7 ppm region), aromatic protons (around 7 ppm), benzylic protons, and the protons of the glycidyl group. The chemical shifts and coupling constants would be characteristic of the this compound structure. For the similar compound, (S)-glycidyl benzyl ether, resonances for the glycidyl and benzylic protons appear between 2.6 and 4.6 ppm.[10][11] |

| ¹³C NMR | Resonances for the vinyl carbons, aromatic carbons, benzylic carbon, and the carbons of the glycidyl group. For a similar vinyl ester compound, vinyl carbon peaks were observed around 125.7 and 135.6 ppm.[12] |

| FT-IR | Characteristic absorption bands for the C=C stretching of the vinyl group (around 1630 cm⁻¹), C-H stretching of the vinyl group (around 3080 cm⁻¹), aromatic C=C stretching (around 1600 and 1510 cm⁻¹), C-O-C stretching of the ether (around 1100-1250 cm⁻¹), and the epoxide ring vibrations (around 915, 840, and 760 cm⁻¹).[13][14] |

| GC-MS | A single major peak in the gas chromatogram indicating a pure compound. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Ethers typically undergo alpha-cleavage next to the oxygen atom. |

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. While specific, optimized protocols are not always available in open literature, the general procedures outlined here, based on established chemical principles and related literature, offer a solid starting point for researchers. The successful synthesis and purification of high-purity 4-VBGE are critical for its application in the development of advanced polymer-based materials for the pharmaceutical and other industries. It is recommended that researchers further optimize the described protocols to suit their specific laboratory conditions and purity requirements.

References

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Purification [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. krishgenbiosystems.com [krishgenbiosystems.com]

- 9. rsc.org [rsc.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Vinylbenzyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-Vinylbenzyl glycidyl ether (4-VBGE), a key monomer in the synthesis of functional polymers and resins. The document details experimental protocols and presents a complete analysis of its ¹H and ¹³C NMR spectra, crucial for structural verification and purity assessment.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data is presented with assignments corresponding to the molecular structure.

Disclaimer: The following NMR data are representative and based on typical chemical shifts for the functional groups present in the molecule. Actual experimental values may vary slightly.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-a (CH₂) | 2.63 | dd | J = 5.1, 2.7 | 1H |

| H-b (CH₂) | 2.81 | dd | J = 5.1, 4.2 | 1H |

| H-c (CH) | 3.17 | m | - | 1H |

| H-d (OCH₂) | 3.55 | dd | J = 11.5, 5.9 | 1H |

| H-e (OCH₂) | 3.88 | dd | J = 11.5, 3.1 | 1H |

| H-f (Ar-CH₂) | 4.55 | s | - | 2H |

| H-g (=CH₂) | 5.25 | d | J = 10.9 | 1H |

| H-h (=CH₂) | 5.74 | d | J = 17.6 | 1H |

| H-i (=CH) | 6.71 | dd | J = 17.6, 10.9 | 1H |

| H-j (Ar-H) | 7.30 | d | J = 8.2 | 2H |

| H-k (Ar-H) | 7.39 | d | J = 8.2 | 2H |

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ) ppm |

| C-1 (CH₂) | 44.3 |

| C-2 (CH) | 50.1 |

| C-3 (OCH₂) | 71.0 |

| C-4 (Ar-CH₂) | 72.8 |

| C-5 (=CH₂) | 114.1 |

| C-6 (Ar-CH) | 126.4 |

| C-7 (Ar-CH) | 128.3 |

| C-8 (=CH) | 136.5 |

| C-9 (Ar-C) | 137.1 |

| C-10 (Ar-C) | 137.5 |

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

2.2. ¹H NMR Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance or Varian Mercury) is typically used for routine analysis.[1][2]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Number of Scans: 16 to 64 scans are generally sufficient for a high signal-to-noise ratio.

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

2.3. ¹³C NMR Spectroscopy

-

Instrumentation: The same 400 MHz spectrometer can be used, with the broadband probe tuned to the ¹³C frequency (approximately 100 MHz).[1][2]

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker systems) is used to simplify the spectrum to singlets for each carbon.[3]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.[3]

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase the spectrum and apply a baseline correction.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[2]

-

Mandatory Visualizations

The following diagrams illustrate the chemical structure with NMR assignments and the experimental workflow.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

References

Physical properties of 4-Vinylbenzyl glycidyl ether (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 4-Vinylbenzyl glycidyl ether (VBGE), a versatile monomer employed in the synthesis of functional polymers. Due to its reactive vinyl and epoxy groups, VBGE is a valuable building block in the development of advanced materials for biomedical and pharmaceutical applications. This document outlines its boiling point and density, provides standardized experimental protocols for the determination of these properties, and presents a logical workflow for their characterization.

Core Physical Properties

The physical properties of this compound are crucial for its handling, processing, and application in various synthetic procedures. The data presented below are based on computational predictions.

| Physical Property | Value | Notes |

| Boiling Point | 299.2 ± 20.0 °C[1] | Predicted at 760 mmHg |

| 299.221 °C | At 760 mmHg | |

| Density | 1.087 ± 0.06 g/cm³[1] | Predicted |

| 1.088 g/cm³ |

Note: The provided values are predominantly computationally predicted and should be regarded as estimates. Experimental verification is recommended for applications sensitive to these parameters.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common methods for its determination include the Thiele tube method and distillation.

1. Thiele Tube Method:

This micro-method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is then immersed in a Thiele tube containing a heat transfer fluid.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

-

2. Simple Distillation Method:

This method is suitable for larger sample volumes and can also be used for purification.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and the liquid is brought to a boil.

-

The vapor travels into the condenser, where it is cooled and condenses back into a liquid, which is then collected in the receiving flask.

-

The boiling point is the constant temperature recorded on the thermometer during the distillation process.

-

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital density meter.

1. Pycnometer Method:

A pycnometer is a flask with a precise, known volume.

-

Apparatus: Pycnometer, analytical balance, and a constant temperature bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. For highest accuracy, the measurements should be performed at a constant temperature.

-

2. Digital Density Meter Method (e.g., Oscillating U-tube):

This method is rapid and requires a small sample volume.

-

Apparatus: Digital density meter.

-

Procedure:

-

The instrument is calibrated using a reference standard of known density (e.g., dry air and distilled water).

-

The liquid sample is injected into the oscillating U-tube within the instrument.

-

The instrument measures the change in the oscillation frequency of the U-tube, which is related to the density of the sample.

-

The density value is then displayed digitally. This method is often temperature-controlled for high precision.

-

Computational Prediction of Physical Properties

It is important to note that many physical property values for novel or less common compounds are initially predicted using computational methods. Quantitative Structure-Property Relationship (QSPR) models are a common approach. These models use the molecular structure of a compound to predict its physicochemical properties based on mathematical relationships derived from large datasets of known compounds.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination and reporting of the physical properties of a liquid organic compound like this compound.

Caption: Workflow for the experimental determination of physical properties.

References

A Technical Guide to the Solubility of 4-Vinylbenzyl Glycidyl Ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Vinylbenzyl glycidyl ether (VBG-E), a versatile monomer used in the synthesis of functional polymers for various applications, including drug delivery and advanced materials. Understanding its solubility is critical for reaction condition optimization, purification, and formulation development.

Core Compound Properties

This compound is a hybrid molecule incorporating a polymerizable vinyl group, a stable benzyl ether linkage, and a reactive epoxy group. These structural features dictate its solubility in different organic solvents. The presence of both aromatic and ether functionalities suggests its solubility will be favored in solvents with moderate to low polarity.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 190.24 g/mol | [1][3] |

| Density | 1.088 g/cm³ | [1] |

| Boiling Point | 299.2 °C at 760 mmHg | [1] |

| Flash Point | 121.1 °C | [1] |

Qualitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative assessment can be made. The following table summarizes the expected solubility of VBG-E in common organic solvents.

| Solvent Category | Solvent | Expected Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Limited / Insoluble | The polar ether and epoxide groups limit solubility in highly non-polar aliphatic solvents. |

| Toluene, Benzene | Soluble | The aromatic ring of VBG-E promotes favorable π-π stacking interactions with aromatic solvents. | |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | The ether linkage in THF is compatible with the ether group in VBG-E. |

| Ethyl Acetate | Soluble | The ester group provides sufficient polarity to dissolve VBG-E. | |

| Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The ketone's polarity is suitable for solvating the ether and epoxy functionalities. | |

| Acetonitrile (ACN) | Moderately Soluble | The high polarity of ACN may lead to less favorable interactions. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Methanol, Ethanol | Moderately Soluble / Soluble | The hydroxyl group can interact with the ether and epoxy groups, but the non-polar backbone may limit high solubility. |

| Water | Insoluble | The hydrophobic vinylbenzyl group prevents solubility in water. | |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds with mixed polarity. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a liquid compound like this compound in various organic solvents. This method relies on visual inspection. For more precise quantitative data, techniques like gravimetric analysis after solvent evaporation or chromatographic methods can be employed.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small glass vials with screw caps

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Dispense a known volume (e.g., 100 µL) of this compound into a series of clean, dry glass vials.

-

Solvent Addition: To each vial, add a specific organic solvent in incremental volumes (e.g., starting with 100 µL).

-

Mixing: Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the vials to stand for a few minutes and visually inspect for miscibility. A single, clear phase indicates that the VBG-E is soluble at that concentration. The presence of droplets, cloudiness, or phase separation indicates insolubility or partial solubility.

-

Titration: If the VBG-E is insoluble, continue to add the solvent in known increments, vortexing after each addition, until a single phase is achieved. Record the total volume of solvent required.

-

Data Recording: Record the observations for each solvent, noting whether the VBG-E is soluble, partially soluble, or insoluble at specific concentrations.

Hypothetical Application: Polymer-Based Drug Delivery

Polymers synthesized from this compound can be utilized in drug delivery systems. The pendant epoxy groups allow for post-polymerization modification, enabling the attachment of targeting ligands or therapeutic agents. The following diagram illustrates a hypothetical signaling pathway where a VBG-E-based polymer nanoparticle, functionalized with a targeting ligand, interacts with a cancer cell.

References

An In-depth Technical Guide on the Reactivity of the Vinyl and Epoxide Groups in 4-Vinylbenzyl glycidyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzyl glycidyl ether (VBGE) is a bifunctional monomer that possesses both a polymerizable vinyl group and a reactive epoxide ring.[1] This unique combination of functionalities allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of functional polymers, composites, and bioconjugates. The ability to selectively react one functional group while leaving the other intact, a concept known as orthogonal chemistry, is particularly advantageous in multi-step synthetic strategies.[2][3] This guide provides a comprehensive overview of the reactivity of the vinyl and epoxide groups in VBGE, including reaction conditions, experimental protocols, and pathways for selective modification.

Reactivity of the Vinyl Group

The vinyl group in VBGE is a styrenic double bond, which is readily susceptible to radical polymerization. This allows for the formation of long polymer chains with pendant epoxide groups.

Key Reactions:

-

Free Radical Polymerization: This is the most common method for polymerizing the vinyl group of VBGE. It is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting polymer, poly(VBGE), retains the reactive epoxide groups for further functionalization.

-

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to synthesize well-defined poly(VBGE) with controlled molecular weights and narrow polydispersity.[4][5][6]

Reactivity of the Epoxide Group

The epoxide (or oxirane) ring in VBGE is a strained three-membered ether that can be opened by a variety of nucleophiles and electrophiles.[7] This ring-opening reaction is the basis for many of the post-polymerization modifications of poly(VBGE).

Key Reactions:

-

Nucleophilic Ring-Opening: The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions (e.g., Grignard reagents).[7][8] This reaction is typically catalyzed by a base and proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[8][9]

-

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack.[7] The regioselectivity of the attack (i.e., at the more or less substituted carbon) depends on the specific reaction conditions and the nature of the nucleophile.[10]

Orthogonal Reactivity: Selective Modification of VBGE

The differential reactivity of the vinyl and epoxide groups allows for their selective modification under specific reaction conditions. This orthogonal reactivity is a powerful tool for the synthesis of complex macromolecular architectures.

-

Selective Reaction of the Vinyl Group: Radical polymerization of the vinyl group can be achieved without affecting the epoxide ring by using appropriate initiators and reaction temperatures. For example, RAFT polymerization of VBGE can be carried out at 90°C using an initiator like VAZO88.[4]

-

Selective Reaction of the Epoxide Group: The epoxide ring can be opened by nucleophiles at or below room temperature, conditions under which the vinyl group is generally unreactive towards polymerization in the absence of a radical initiator. For instance, the reaction of poly(VBGE) with various alcohols can be catalyzed by BF3 at ambient temperature.[5]

Data Presentation

The following tables summarize typical reaction conditions for the selective modification of the vinyl and epoxide groups in VBGE.

Table 1: Conditions for Selective Vinyl Group Polymerization

| Polymerization Method | Initiator | Solvent | Temperature (°C) | Resulting Polymer Structure |

|---|---|---|---|---|

| Free Radical | AIBN or BPO | Toluene, Dioxane | 60-80 | Poly(VBGE) with pendant epoxide groups |

| RAFT | VAZO88 / BPT | Anisole | 90 | Well-defined Poly(VBGE) with pendant epoxide groups[4] |

Table 2: Conditions for Selective Epoxide Ring-Opening

| Reagent | Catalyst | Solvent | Temperature (°C) | Product Structure |

|---|---|---|---|---|

| Alcohols | BF3 | Dichloromethane | Ambient | β-hydroxy ether functionalized polymer[5] |

| Amines | None or Base | THF, Ethanol | 25-50 | β-amino alcohol functionalized polymer |

| Thiols | Base (e.g., Et3N) | THF | 25-40 | β-thioether alcohol functionalized polymer |

Experimental Protocols

Protocol 1: Free Radical Polymerization of VBGE

-

Dissolve VBGE and a radical initiator (e.g., AIBN, 1 mol%) in an appropriate solvent (e.g., toluene) in a reaction flask.

-

De-gas the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.

-

Heat the reaction mixture to 70°C with stirring.

-

Allow the polymerization to proceed for 12-24 hours.

-

Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol or hexane).

-

Filter and dry the resulting poly(VBGE) under vacuum.

Protocol 2: Post-Polymerization Modification of Poly(VBGE) with an Amine

-

Dissolve poly(VBGE) in a suitable solvent (e.g., THF) in a reaction flask.

-

Add an excess of the desired amine (e.g., 3-5 equivalents per epoxide group).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Precipitate the functionalized polymer in a non-solvent (e.g., diethyl ether).

-

Filter and dry the product under vacuum.

Visualizations

Caption: Chemical Structure of this compound.

Caption: Selective reaction pathways of VBGE.

Caption: Workflow for orthogonal modification of VBGE.

References

- 1. This compound | C12H14O2 | CID 11830219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

Homopolymerization of 4-Vinylbenzyl Glycidyl Ether: A Technical Guide

An in-depth technical guide on the homopolymerization of 4-Vinylbenzyl glycidyl ether (VBGE) for researchers, scientists, and drug development professionals.

Introduction

This compound (VBGE) is a versatile monomer that combines the reactivity of a styrenic vinyl group with a pendant epoxide functionality. This unique structure allows for polymerization through various mechanisms, including free radical, controlled radical, anionic, and cationic polymerization, to yield poly(this compound) [p(VBGE)]. The resulting polymer possesses reactive epoxide groups along its backbone, making it an excellent candidate for post-polymerization modification and the development of functional materials for a range of applications, particularly in the biomedical field. This guide provides a comprehensive overview of the synthesis of VBGE and its homopolymerization, including detailed experimental protocols, quantitative data, and potential applications in drug delivery.

1. Synthesis of this compound (VBGE) Monomer

The synthesis of VBGE is typically achieved through the reaction of a vinylbenzyl precursor with a glycidyl-containing compound. A common and effective method involves the etherification of 4-vinylbenzyl chloride with glycidol.

Experimental Protocol: Synthesis of VBGE from 4-Vinylbenzyl Chloride and Glycidol

-

Materials: 4-Vinylbenzyl chloride, glycidol, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of glycidol (1.1 equivalents) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The mixture is stirred at 0 °C for 1 hour to allow for the formation of the sodium alkoxide of glycidol.

-

A solution of 4-vinylbenzyl chloride (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the slow addition of water.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.[1]

-

Table 1: Synthesis of this compound

| Precursors | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |

| 4-Vinylbenzyl chloride, Glycidol | Sodium Hydride | THF | 12-24 | High | [1] |

| p-Vinylphenol, Epichlorohydrin | Not specified | Not specified | Not specified | 11.1 | [2] |

Diagram 1: Synthesis of this compound

References

Copolymerization of 4-Vinylbenzyl Glycidyl Ether with Styrenic Monomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the copolymerization behavior of 4-Vinylbenzyl glycidyl ether (VBGE) with styrenic monomers. Due to the limited direct literature on the VBGE-styrene system, this guide synthesizes information from studies on the copolymerization of analogous vinylbenzyl and glycidyl-containing monomers to predict the behavior, experimental protocols, and characteristics of VBGE-styrenic copolymers. This document is intended to serve as a valuable resource for researchers and professionals in polymer chemistry and drug delivery, enabling the design and synthesis of functional polymers with tailored properties.

Introduction

The copolymerization of functional monomers is a powerful strategy for developing advanced materials with precisely controlled properties. This compound (VBGE) is a versatile monomer that combines the reactive vinyl group of styrene with a pendant glycidyl ether (epoxide) functionality. This unique structure allows for the incorporation of reactive epoxy groups into a polystyrene backbone, which can be subsequently modified for a variety of applications, including the development of drug delivery systems, advanced coatings, and functional resins.

Styrenic monomers, such as styrene, are widely used in polymer synthesis due to their low cost, ease of polymerization, and the desirable physical properties they impart to the resulting polymers, such as rigidity and optical clarity. The copolymerization of VBGE with styrenic monomers offers a route to synthesize copolymers with a tunable density of reactive epoxy groups along a stable polystyrene chain.

This guide will delve into the expected copolymerization behavior, provide detailed hypothetical experimental protocols, and present anticipated quantitative data based on related copolymerization systems.

Predicted Copolymerization Behavior and Reactivity Ratios

The reactivity of a monomer in a free-radical copolymerization is influenced by the resonance stabilization and polarity of its vinyl group. In the case of VBGE, the vinylbenzyl group is structurally similar to styrene. Therefore, it is anticipated that their reactivity ratios would be close to unity, leading to the formation of random copolymers.

Table 1: Predicted Reactivity Ratios for the Copolymerization of this compound (M1) with Styrene (M2)

| Monomer System | r1 (Predicted) | r2 (Predicted) | Copolymer Type |

| VBGE / Styrene | ~1.0 | ~1.0 | Ideal Random |

Note: These values are estimations based on the structural similarity of VBGE to styrene and data from related copolymerization systems. Experimental determination is necessary for precise values.

Experimental Protocols

The following section outlines a detailed experimental protocol for the free-radical copolymerization of VBGE with styrene. This protocol is based on established methods for the polymerization of styrenic monomers and related functional vinyl monomers.

Materials

-

This compound (VBGE)

-

Styrene

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Hydroquinone (inhibitor remover)

-

Sodium hydroxide (for inhibitor removal)

-

Anhydrous magnesium sulfate (drying agent)

Monomer Purification

-

Styrene: To remove the inhibitor (hydroquinone), wash the styrene monomer three times with a 10% aqueous sodium hydroxide solution in a separatory funnel.

-

Subsequently, wash the monomer with deionized water until the aqueous layer is neutral.

-

Dry the purified styrene over anhydrous magnesium sulfate.

-

Distill the styrene under reduced pressure prior to use.

-

VBGE: Purify by passing through a column of basic alumina to remove any inhibitor.

Free-Radical Copolymerization Procedure

-

In a dried Schlenk tube equipped with a magnetic stir bar, add the desired molar ratios of purified VBGE and styrene.

-

Add the calculated amount of AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).

-

Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).

-

Place the sealed Schlenk tube in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir for a designated time (e.g., 24 hours).

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it into methanol to remove any unreacted monomers and initiator residues.

-

Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization of the Copolymer

The synthesized poly(VBGE-co-styrene) should be characterized to determine its composition, molecular weight, and thermal properties.

Table 2: Characterization Techniques for Poly(VBGE-co-styrene)

| Property | Technique | Expected Observations |

| Copolymer Composition | ¹H NMR Spectroscopy | Integration of characteristic proton signals from VBGE (e.g., glycidyl ether protons) and styrene (e.g., aromatic protons) will allow for the determination of the copolymer composition. |

| Molecular Weight and Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | GPC analysis will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn), which indicates the breadth of the molecular weight distribution. |

| Functional Group Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum should show characteristic absorption bands for the epoxy group of VBGE (around 910 cm⁻¹) and the aromatic C-H bonds of the styrenic units. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | DSC analysis will determine the glass transition temperature (Tg) of the copolymer, which is expected to be dependent on the copolymer composition. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(VBGE-co-styrene).

An In-Depth Technical Guide to the Ring-Opening Reactions of the Glycidyl Ether Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening reactions of the glycidyl ether moiety, a critical transformation in organic synthesis and drug development. The high reactivity of the strained three-membered epoxide ring allows for the introduction of diverse functionalities, making glycidyl ethers versatile building blocks for a wide array of applications, including the synthesis of β-blockers and the formation of polyether backbones. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with these reactions, and provides visualizations of key pathways and workflows.

Introduction to Glycidyl Ethers

Glycidyl ethers are characterized by an epoxide ring connected to another functional group via an ether linkage. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of β-substituted alcohols. This reactivity is the cornerstone of their utility in organic synthesis. The general structure of a glycidyl ether is shown below:

The nature of the 'R' group can be varied to introduce a wide range of functionalities into the final product. Common examples include phenyl glycidyl ether, butyl glycidyl ether, and allyl glycidyl ether.

Reaction Mechanisms

The ring-opening of glycidyl ethers can be catalyzed by either acids or bases, each proceeding with distinct regioselectivity.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. The nucleophile then attacks the more substituted carbon atom of the epoxide. This regioselectivity is due to the development of a partial positive charge on the more substituted carbon, which can be better stabilized by hyperconjugation or resonance. The reaction proceeds via an SN2-like mechanism with significant SN1 character.[1][2]

Caption: Acid-catalyzed ring-opening of a glycidyl ether.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile or under basic conditions, the ring-opening occurs via a direct SN2 attack. Steric hindrance is the dominant factor, and the nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring.[3][4] This reaction results in the formation of an alkoxide intermediate, which is subsequently protonated to yield the final product.

Caption: Base-catalyzed ring-opening of a glycidyl ether.

Nucleophiles in Glycidyl Ether Ring-Opening Reactions

A wide variety of nucleophiles can be employed to open the epoxide ring of glycidyl ethers, leading to a diverse range of functionalized products.

-

Amines: Primary and secondary amines react readily with glycidyl ethers to form β-amino alcohols. This reaction is fundamental in the synthesis of many pharmaceutical compounds, including β-blockers, and in the curing of epoxy resins.[5][6]

-

Alcohols and Phenols: In the presence of an acid or base catalyst, alcohols and phenols react with glycidyl ethers to form β-hydroxy ethers.[7][8]

-

Thiols: Thiols are excellent nucleophiles for the ring-opening of epoxides, particularly under basic conditions, yielding β-hydroxy thioethers. This reaction is often referred to as a "thiol-epoxy click reaction" due to its high efficiency and selectivity.[3]

-

Carboxylic Acids: Carboxylic acids can also act as nucleophiles, leading to the formation of β-hydroxy esters.

Catalysts for Ring-Opening Reactions

The choice of catalyst is crucial in controlling the rate and regioselectivity of the ring-opening reaction.

-

Lewis Acids: Lewis acids such as aluminum triflate (Al(OTf)₃) and bismuth triflate (Bi(OTf)₃) are effective catalysts for the ring-opening with alcohols, often providing high conversion and selectivity under mild conditions.[5]

-

Bases: Common bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and tertiary amines (e.g., triethylamine, benzyldimethylamine) are used to catalyze the reaction with nucleophiles such as alcohols and thiols.[3][7]

-

Organocatalysts: More recently, organocatalytic systems, such as phosphazene bases in combination with Lewis acids like triethylborane, have been developed for controlled anionic ring-opening polymerizations.

Quantitative Data Presentation

The following tables summarize quantitative data for the ring-opening reactions of glycidyl ethers with various nucleophiles and catalysts.

Table 1: Yields and Regioselectivity of Glycidyl Ether Ring-Opening Reactions

| Glycidyl Ether | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Regioisomer | Reference |

| Phenyl Glycidyl Ether | Aniline | Mg(ClO₄)₂ | Neat | RT | 0.5 | 95 | Attack at less substituted C | [9] |

| Glycidol | Various Alcohols | Al(OTf)₃ | Neat | 80 | 1 | >99 | Attack at less substituted C | [5] |

| Epichlorohydrin | Methanol | Sn-Beta | Neat | 60 | 2 | 91 | Terminal Ether | [8] |

| Phenyl Glycidyl Ether | 1-Decanol | BDMA | Neat | 100 | - | - | - | [7] |

| Styrene Oxide | Aniline | Nitromethane | Nitromethane | RT | 2 | - | Attack at benzylic C | [10] |

Table 2: Kinetic Data for the Reaction of Phenyl Glycidyl Ether (PGE) with 2,5-Dimethyl-2,5-hexanediamine (DMHDA) in DMSO [11][12]

| Temperature (°C) | k₁ (primary amine) [(equiv/litre)⁻² h⁻¹] | k₂ (secondary amine) [(equiv/litre)⁻² h⁻¹] | k₁/k₂ Ratio | Activation Energy (kcal/mol) |

| 100 | 1.892 | 0.0317 | 59.6 | 13.7 |

| 80 | 0.669 | 0.0112 | 59.6 | 13.7 |

| 60 | 0.219 | 0.00331 | 66.1 | 13.7 |

| 46 | 0.0567 | - | - | 13.7 |

Experimental Protocols

General Procedure for the Ring-Opening of Phenyl Glycidyl Ether with Aniline Catalyzed by Mg(ClO₄)₂[9]

This protocol describes a solvent-free, efficient method for the synthesis of a β-amino alcohol.

Materials:

-

Phenyl glycidyl ether

-

Aniline

-

Magnesium perchlorate (Mg(ClO₄)₂)

Procedure:

-

To a mixture of phenyl glycidyl ether (1 mmol) and aniline (1.2 mmol), add magnesium perchlorate (2 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion (typically 30 minutes), add water to the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.

Synthesis of Monoalkyl Glyceryl Ethers via Lewis Acid Catalysis[5]

This protocol details the synthesis of monoalkyl glyceryl ethers from glycidol and an alcohol using a Lewis acid catalyst.

Materials:

-

Glycidol

-

Alcohol (e.g., methanol, ethanol)

-

Aluminum triflate (Al(OTf)₃) or Bismuth triflate (Bi(OTf)₃)

Procedure:

-

In a round-bottom flask, mix the alcohol (9 mmol) and the Lewis acid catalyst (0.01 mol%).

-

Add glycidol (1 mmol) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 1 hour.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

The resulting crude product can be purified by distillation or chromatography if necessary.

Caption: A general experimental workflow for chemical synthesis.

Application in Drug Development: β-Blockers and the β-Adrenergic Signaling Pathway

The ring-opening of glycidyl ethers with amines is a key step in the synthesis of many β-adrenergic receptor antagonists, commonly known as β-blockers. These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.

β-Adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the catecholamines epinephrine and norepinephrine.[13] Activation of β₁-adrenergic receptors in the heart leads to an increase in heart rate and contractility. β-blockers competitively inhibit the binding of catecholamines to these receptors, thereby reducing their downstream effects.

Caption: The β-adrenergic signaling pathway and the inhibitory action of β-blockers.

Conclusion

The ring-opening reactions of the glycidyl ether moiety are a powerful and versatile tool in modern organic synthesis. The ability to introduce a wide range of functional groups with predictable regioselectivity makes glycidyl ethers invaluable starting materials for the synthesis of complex molecules, including important pharmaceuticals. A thorough understanding of the underlying mechanisms, reaction conditions, and catalytic systems is essential for researchers and drug development professionals seeking to leverage these reactions in their work.

References

- 1. odr.chalmers.se [odr.chalmers.se]

- 2. benchchem.com [benchchem.com]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. β-Hydroxy ether synthesis by substitution [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. jsynthchem.com [jsynthchem.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety Considerations for Handling 4-Vinylbenzyl Glycidyl Ether

Disclaimer: This document provides a comprehensive overview of the health and safety considerations for handling 4-Vinylbenzyl glycidyl ether (4-VBGE). Due to the limited availability of specific toxicological data for 4-VBGE, information from structurally related glycidyl ethers has been included as a proxy. Researchers, scientists, and drug development professionals should always consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to their institution's specific safety protocols.

Introduction

This compound (CAS No. 113538-80-0) is a chemical intermediate used in various research and development applications.[1][2] As with any chemical substance, understanding its potential hazards and implementing appropriate safety measures is paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides an in-depth analysis of the health and safety aspects of handling 4-VBGE, with a focus on hazard identification, risk mitigation, and emergency procedures.

Hazard Identification and Classification

Based on data for related compounds such as benzyl glycidyl ether, 4-VBGE is anticipated to have the following GHS classifications:

-

Skin Irritation (Category 2): Causes skin irritation.[4][5][6][7]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6][7]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[5][6][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][6][9]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): Toxic to aquatic life with long lasting effects.[5]

Hazard Statements (H-phrases):

-

H411: Toxic to aquatic life with long lasting effects.[5]

Precautionary Statements (P-phrases):

A comprehensive list of precautionary statements is provided in the handling and storage section of this guide. Key preventative statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6][8]

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-VBGE is crucial for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [10] |

| Molecular Weight | 190.24 g/mol | [10] |

| CAS Number | 113538-80-0 | [1][2] |

| Appearance | Not specified, likely a liquid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Flash Point | Not available | - |

| Solubility | Not available | - |

| Vapor Pressure | Not available | - |

Toxicological Information

Detailed toxicological studies specifically on 4-VBGE are limited. The following information is based on the toxicological profile of similar glycidyl ethers.

Acute Toxicity:

-

Oral: Data for related compounds suggest that glycidyl ethers can be harmful if swallowed. For example, the oral LD50 of allyl glycidyl ether is 1600 mg/kg in rats.[11]

-

Dermal: Harmful in contact with skin is a potential hazard. The dermal LD50 for allyl glycidyl ether is 2.6 g/kg in rabbits.[12]

-

Inhalation: May cause respiratory irritation.[4][6][9] The 8-hour LC50 for allyl glycidyl ether in rats is 670 ppm.[12]

Skin Corrosion/Irritation:

-

Causes skin irritation (Category 2).[4][5][6][7] Glycidyl ethers are known primary skin irritants.[3]

Serious Eye Damage/Irritation:

Respiratory or Skin Sensitization:

-

May cause an allergic skin reaction (Category 1).[5][6][8] Glycidyl ethers are potential skin sensitizing agents.[3]

Germ Cell Mutagenicity:

-

Some glycidyl ethers have shown mutagenic potential. For instance, n-butyl glycidyl ether is a mammalian mutagen.[3] Benzyl glycidyl ether is suspected of causing genetic defects.[7]

Carcinogenicity:

-

Some glycidyl ethers are considered potential occupational carcinogens. Di(2,3-epoxypropyl) ether is a suspected carcinogen.[3] Phenyl glycidyl ether is classified by IARC as possibly carcinogenic to humans (Group 2B).[13]

Reproductive Toxicity:

Specific Target Organ Toxicity (STOT) - Single Exposure:

Specific Target Organ Toxicity (STOT) - Repeated Exposure:

-

No specific data is available for 4-VBGE.

Aspiration Hazard:

-

No data available.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4-VBGE are not publicly available. However, standardized OECD guidelines are typically followed for such evaluations.

Skin Irritation/Corrosion (OECD 404):

-

Test Substance Application: A small amount of the test substance is applied to a small area of the skin of a test animal (typically a rabbit).

-

Observation Period: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

-

Classification: The substance is classified based on the mean scores for erythema and edema. A mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema is indicative of a skin irritant (Category 2).[15][16]

Eye Irritation/Corrosion (OECD 405):

-

Test Substance Instillation: A small amount of the test substance is instilled into one eye of a test animal (typically a rabbit).

-

Observation Period: The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

-

Scoring: The severity of the eye reactions is scored according to a standardized scale.

-

Classification: The substance is classified based on the persistence and severity of the observed effects.

Skin Sensitization (e.g., Local Lymph Node Assay - LLNA, OECD 429):

-

Test Substance Application: The test substance is applied to the ears of mice for several consecutive days.

-

Cell Proliferation Measurement: The proliferation of lymphocytes in the draining lymph nodes is measured.

-

Stimulation Index (SI): A stimulation index is calculated by comparing the proliferation in treated animals to that in control animals.

-

Classification: A substance is classified as a skin sensitizer if the stimulation index is above a certain threshold.

Health and Safety Recommendations

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[17]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][18]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[18]

Hygiene Measures:

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the laboratory.[17]

-

Remove contaminated clothing and wash it before reuse.[5][8]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4][5] Avoid inhalation of vapor or mist.[4][5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, and open flames.[5] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][18]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][18]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it with household garbage.[6] Contaminated packaging should be treated as the product itself.

Visualizations

References

- 1. parchem.com [parchem.com]

- 2. This compound | 113538-80-0 [chemicalbook.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 6. m.media-amazon.com [m.media-amazon.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | C12H14O2 | CID 11830219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. oehha.ca.gov [oehha.ca.gov]

- 15. schc.org [schc.org]

- 16. chemsafetypro.com [chemsafetypro.com]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 18. international.brand.akzonobel.com [international.brand.akzonobel.com]

Navigating the Handling and Storage of 4-Vinylbenzyl Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

4-Vinylbenzyl glycidyl ether (V-BGE) is a reactive monomer increasingly utilized in the synthesis of functional polymers for biomedical applications, including drug delivery systems and advanced materials. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a reactive epoxy ring, offers a versatile platform for material design. However, these reactive moieties also necessitate stringent storage and handling protocols to ensure material integrity, experimental reproducibility, and personnel safety. This technical guide provides an in-depth overview of the recommended storage and handling procedures for this compound, supported by available chemical data and safety information extrapolated from structurally similar compounds.

Core Properties of this compound

A clear understanding of the physicochemical properties of V-BGE is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol [1] |

| Appearance | Liquid or solid |

| Density | 1.088 g/cm³[2] |

| Boiling Point | 299.221 °C at 760 mmHg[2] |

| Flash Point | 121.095 °C[2] |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted)[2] |

| Refractive Index | 1.569 (Predicted)[2] |

Storage Recommendations for Maintaining Chemical Stability

The stability of this compound can be compromised by improper storage conditions, leading to premature polymerization of the vinyl group or opening of the epoxide ring. To maintain the chemical integrity of V-BGE, the following storage conditions are recommended, largely informed by best practices for its precursor, 4-vinylbenzyl chloride, and other reactive vinyl and epoxy compounds.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C - 8°C | To minimize thermal polymerization and degradation. |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and moisture-induced reactions. |

| Light Exposure | Protect from light; store in an opaque container | To prevent light-induced polymerization of the vinyl group. |

| Container | Tightly sealed glass or other resistant containers | To prevent contamination and reaction with container materials. Avoid aluminum or galvanized containers. |

| Inhibitor | May contain a polymerization inhibitor (e.g., TBC) | Check supplier information for the presence and type of inhibitor. |

Due to its reactivity, this compound is susceptible to spontaneous polymerization when exposed to heat, light, or in the presence of peroxides[3]. It is also sensitive to moisture, which can lead to the formation of byproducts[3].

Safe Handling Protocols

Safe handling of this compound is paramount to minimizing exposure risks and preventing unwanted reactions. The primary hazards associated with similar glycidyl ethers include skin and eye irritation, with the potential for sensitization upon repeated contact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with V-BGE.

| PPE Item | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |

| Eye Protection | Safety glasses with side shields or chemical goggles |

| Lab Coat | Standard laboratory coat |

| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol generation. |

Engineering Controls and Work Practices

| Control/Practice | Description |

| Ventilation | Work in a well-ventilated laboratory, preferably within a chemical fume hood. |

| Hygiene | Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. |

| Spill Management | Have appropriate spill cleanup materials readily available. |

| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Incompatible Materials

To prevent hazardous reactions, this compound should be stored and handled away from the following classes of chemicals:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Acids and Bases: Can catalyze the opening of the epoxide ring.

-

Polymerization Catalysts: Including peroxides and persulfates, which can initiate uncontrolled polymerization[3].

-

Alkaline materials, Amines, Amides, and Anhydrides [4].

Experimental Workflow for Handling this compound

The following diagram illustrates a typical experimental workflow for handling V-BGE, emphasizing key safety and handling checkpoints.

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathway of Potential Hazards

Understanding the potential pathways to hazardous situations is crucial for prevention. The following diagram outlines the relationships between storage and handling failures and their potential consequences.

Caption: Relationship between handling failures and potential hazards.

In the absence of a dedicated Safety Data Sheet for this compound, a cautious and informed approach based on the chemistry of its functional groups and data from analogous structures is the most responsible path forward. By adhering to the principles of safe laboratory practice and the specific recommendations outlined in this guide, researchers can effectively mitigate risks and ensure the successful application of this versatile monomer in their work.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Vinylbenzyl Glycidyl Ether

These application notes provide a detailed, step-by-step protocol for the synthesis of 4-Vinylbenzyl glycidyl ether (4-VBG), a valuable monomer in polymer and materials science. The protocol is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is an important bifunctional monomer containing both a polymerizable vinyl group and a reactive epoxy group. This unique structure allows for its use in the synthesis of functional polymers for a variety of applications, including coatings, adhesives, and advanced drug delivery systems. The following protocol details a reliable method for its synthesis from 4-vinylphenol and epichlorohydrin.

Reaction Scheme

The synthesis of this compound proceeds in a two-step process. First, 4-vinylphenol is generated from 4-acetoxystyrene. Subsequently, 4-vinylphenol is reacted with epichlorohydrin in the presence of a base to yield the final product.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Materials and Methods

Materials:

| Reagent | Formula | M.W. ( g/mol ) | CAS No. |

| 4-Acetoxystyrene | C₁₀H₁₀O₂ | 162.19 | 2628-16-2 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Epichlorohydrin | C₃H₅ClO | 92.52 | 106-89-8 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of 4-Vinylphenol [1][2]

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.00 g (60.12 mmol) of 4-acetoxystyrene in 100 mL of THF.

-

Chill the solution in an ice bath.

-

Prepare a solution of 6.02 g (150 mmol) of NaOH in 30 mL of water.

-

Add the NaOH solution dropwise to the stirred 4-acetoxystyrene solution over 5 minutes.

-

Continue stirring the reaction mixture in the ice bath for 4 hours.

-